Regioisomeric Distinction: Linagliptin Impurity E vs. Linagliptin API by Molecular Structure and Synthetic Origin
Linagliptin impurity E is structurally distinguished from the linagliptin API by the presence of a piperidin-3-ylamino group attached at the purine 8-position via an NH linkage (8-(R)-(piperidin-3-ylamino)), whereas linagliptin contains an 8-(3-aminopiperidin-1-yl) moiety wherein the piperidine nitrogen is directly bonded to the purine ring . The impurity is designated as the LIP-2 regio isomer, reflecting its formation as a regioisomeric byproduct during the industrial manufacturing process rather than as a degradation product under stress conditions .
| Evidence Dimension | Structural connectivity at purine 8-position |
|---|---|
| Target Compound Data | 8-(piperidin-3-ylamino) substituent with NH linkage; molecular formula C25H28N8O2; molecular weight 472.55 g/mol |
| Comparator Or Baseline | Linagliptin API: 8-(3-aminopiperidin-1-yl) substituent with direct N-piperidinyl linkage to purine ring |
| Quantified Difference | Distinct connectivity pattern; different IUPAC nomenclature; unique CAS registry number 1446263-38-2 vs. 668270-12-0 for linagliptin |
| Conditions | Structural characterization by HRMS, 1H-NMR, 13C-NMR and IR spectroscopy |
Why This Matters
This regioisomeric distinction necessitates impurity-specific reference standards for accurate HPLC peak identification and quantification during API release testing, as co-elution or misidentification would compromise analytical method specificity.
